3-[Bis(2-hydroxyethyl)amino]benzoic acid
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Description
Synthesis Analysis
The synthesis of related benzoic acid derivatives involves multistep chemical processes, including condensation reactions, bromination, azidonation, and reduction. For example, 3,5-Bis(aminomethyl)benzoic acid was synthesized starting from 3,5-dimethylbenzoic acid, utilizing a process that emphasizes simplicity and lower cost, suggesting a pathway that could be adapted for the synthesis of 3-[Bis(2-hydroxyethyl)amino]benzoic acid (G. Yong, 2010).
Molecular Structure Analysis
Studies on benzoic acid derivatives, such as the co-crystal involving benzoic acid and 3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, reveal complex hydrogen bonding and molecular interactions that could similarly influence the structure of 3-[Bis(2-hydroxyethyl)amino]benzoic acid. These interactions play a crucial role in determining the molecular configuration and stability of the compounds (A. Lemmerer & S. Bourne, 2012).
Chemical Reactions and Properties
3-[Bis(2-hydroxyethyl)amino]benzoic acid, like its structural analogs, is expected to participate in a variety of chemical reactions, including esterification and coupling reactions. The presence of both amino and carboxyl groups in the molecule suggests versatility in chemical reactivity, allowing for the synthesis of polymers or coordination compounds with metals (Jing-Jing Huang et al., 2016).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, including melting points and solubility, are closely related to their molecular structure. For instance, the synthesis of 3,5-bis(4-aminophenoxy) benzoic acid demonstrated a high melting point of 245.8 ℃, suggesting that 3-[Bis(2-hydroxyethyl)amino]benzoic acid may also exhibit significant thermal stability (Xu Yong-fen, 2012).
Chemical Properties Analysis
The chemical properties of 3-[Bis(2-hydroxyethyl)amino]benzoic acid can be inferred from studies on similar compounds, which show a range of reactivities towards acids, bases, and oxidizing agents. The compound’s functionality suggests potential reactivity in condensation reactions and formation of coordination complexes, reflecting its chemical versatility and potential for forming diverse chemical structures (M. Yusubov et al., 2008).
Scientific Research Applications
Polymer Synthesis and Properties
3-[Bis(2-hydroxyethyl)amino]benzoic acid and its derivatives have been utilized in the synthesis of various polymers. For example, Xu Yong-fen (2012) discussed the synthesis of 3,5-Bis(4-aminophenoxy) Benzoic Acid and its application in creating polyimide films with high transmissivity, excellent hydrophobic performance, and good tensile strength (Xu Yong-fen, 2012). Kricheldorf and Loehden (1995) explored the synthesis of hyperbranched poly(ester‐amide)s using 3‐hydroxybenzoic acid and 3,5‐diaminobenzoic acid, showing control over molecular weight through the feed ratio of monomers (Kricheldorf & Loehden, 1995).
Coordination Chemistry and Photophysical Properties
Sivakumar et al. (2011) investigated the synthesis of lanthanide-based coordination polymers using derivatives of 3,5-dihydroxy benzoates, revealing interesting photophysical properties and potential applications in light harvesting (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Biosynthesis of Natural Products
The role of 3,5-AHBA, a related compound, in the biosynthesis of a variety of natural products including ansamycins and mitomycins was detailed by Kang, Shen, and Bai (2012), highlighting its importance in the production of biologically active compounds (Kang, Shen, & Bai, 2012).
Application in Surface Chemistry
Nakhle et al. (1999) described the synthesis of 3,5-bis(phosphonomethyl)benzoic acid, demonstrating its utility as a bivalent anchor for metal oxide surfaces, indicating potential applications in surface modification and sensor technology (Nakhle, Trammell, Sigel, Meyer, & Erickson, 1999).
Antioxidant and Antibacterial Properties
Yadav et al. (2023) synthesized Bis(3-amino-1-hydroxybenzyl)diselenide from 3,5-bis(aminomethyl)benzoic acid, noting its potent antioxidant activity and potential antibacterial properties against biofilm formation (Yadav, Kumar, Chahal, Sodhi, Chhillar, Alajangi, Barnwal, & Singh, 2023).
Development of Fluorescence Probes
Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of benzoic acid, demonstrating their ability to reliably detect reactive oxygen species and distinguish specific species, with potential applications in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
properties
IUPAC Name |
3-[bis(2-hydroxyethyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-6-4-12(5-7-14)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQCXGJUJSZNOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCO)CCO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355500 |
Source
|
Record name | 3-[bis(2-hydroxyethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779086 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[Bis(2-hydroxyethyl)amino]benzoic acid | |
CAS RN |
347343-88-8 |
Source
|
Record name | 3-[bis(2-hydroxyethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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